molecular formula C12H9N5O2S B10963130 N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B10963130
M. Wt: 287.30 g/mol
InChI Key: FOOLCQBQLNFKNZ-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE: is a synthetic organic compound that features a benzoxadiazole ring and a pyrimidinylsulfanyl group

Properties

Molecular Formula

C12H9N5O2S

Molecular Weight

287.30 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C12H9N5O2S/c18-10(7-20-12-13-5-2-6-14-12)15-8-3-1-4-9-11(8)17-19-16-9/h1-6H,7H2,(H,15,18)

InChI Key

FOOLCQBQLNFKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CSC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Benzoxadiazole Ring: This can be achieved by cyclization of an appropriate precursor, such as 2-aminophenol, with nitrous acid.

    Introduction of the Pyrimidinylsulfanyl Group: This step involves the reaction of the benzoxadiazole intermediate with a pyrimidinylthiol compound under suitable conditions, such as the presence of a base like sodium hydride.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the benzoxadiazole ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Fluorescent Probes: The benzoxadiazole ring can exhibit fluorescence, making this compound useful as a fluorescent probe in chemical sensing and imaging applications.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical studies and drug development.

Medicine

    Anticancer Agents: Due to its ability to interact with biological targets, this compound is being explored for its potential as an anticancer agent.

Industry

    Material Science: The compound’s unique structure can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoxadiazole ring can interact with aromatic residues in proteins, while the pyrimidinylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2-THIAZOLYLSULFANYL)ACETAMIDE: Similar structure but with a thiazolyl group instead of a pyrimidinyl group.

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(2-PYRIMIDINYLSULFANYL)ACETAMIDE is unique due to the presence of both the benzoxadiazole and pyrimidinylsulfanyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.

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